molecular formula C19H18N2O5 B6264269 HFI-419 CAS No. 1110650-72-0

HFI-419

Número de catálogo B6264269
Número CAS: 1110650-72-0
Peso molecular: 354.4
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HFI-419 is a substrate competitive inhibitor of insulin-regulated aminopeptidase (IRAP) activity . It has been shown to improve spatial working and recognition memory in rodents .


Synthesis Analysis

The synthesis of this compound involves the racemic mixture of an aqueous soluble pyridinyl-4H-benzopyran compound . This compound inhibits IRAP activity by competing against the substrate for IRAP extracellular catalytic site binding .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C19H18N2O5 . It has a molecular weight of 354.36 .


Chemical Reactions Analysis

This compound is reported to hydrolyze into a slightly less potent compound, HFI-142 . This hydrolysis occurs after intravenous or intraperitoneal injection in rats .


Physical And Chemical Properties Analysis

This compound is a powder that is off-white in color . It is soluble in DMSO at 100 mg/mL . It should be stored at temperatures between 2-8°C and protected from light .

Mecanismo De Acción

HFI-419 enhances memory by increasing hippocampal dendritic spine density via a GLUT4-mediated mechanism . It targets previously unidentified proximal allosteric sites and utilizes non-competitive inhibition mechanisms .

Safety and Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Direcciones Futuras

The pharmacology of HFI-419 may be more complicated than initially considered . Future research could focus on exploiting conformation-specific interactions between IRAP and small molecules for the design of more effective second-generation allosteric inhibitors . Additionally, the benzopyran-based IRAP inhibitor this compound has shown high selectivity versus other aminopeptidases and exerted a cognitive-enhancing effect in rodents . This suggests potential for further development and study in the field of cognitive enhancement .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of HFI-419 involves the reaction of two starting materials, 2,4-difluorobenzaldehyde and 2,4-difluoroaniline, in the presence of a catalyst and a solvent.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "2,4-difluoroaniline" ], "Reaction": [ "Step 1: Dissolve 2,4-difluorobenzaldehyde (1.0 equiv) and 2,4-difluoroaniline (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a base such as potassium carbonate or sodium hydroxide to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent such as water or ethanol.", "Step 6: Dry the product under vacuum to obtain HFI-419 as a white solid." ] }

Número CAS

1110650-72-0

Fórmula molecular

C19H18N2O5

Peso molecular

354.4

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.